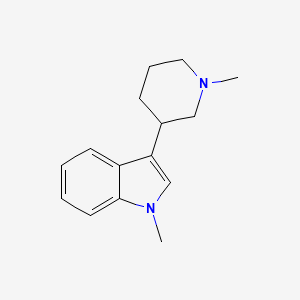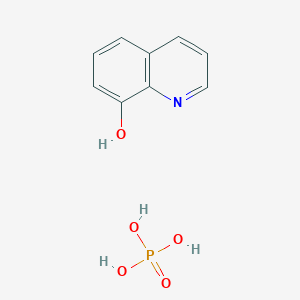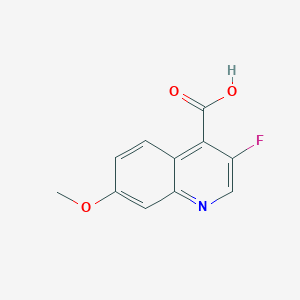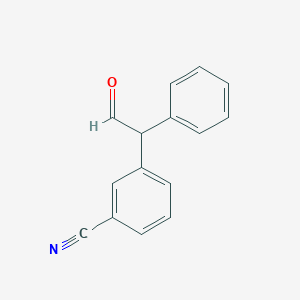
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of tetrahydroquinoline, a heterocyclic compound that is structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the acylation of 6-chloro-1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of tetrahydroquinoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
N-(6-Chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can be compared with other tetrahydroquinoline derivatives:
N-(6-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound has a methoxy group instead of a chlorine atom, which can affect its reactivity and biological activity.
N-(6-Bromo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The presence of a bromine atom can lead to different substitution reactions and biological effects.
N-(6-Fluoro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The chlorine atom can also serve as a handle for further functionalization, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
61148-82-1 |
|---|---|
Molekularformel |
C11H13ClN2O |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
N-(6-chloro-1,2,3,4-tetrahydroquinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H13ClN2O/c1-7(15)14-11-8-3-2-6-13-10(8)5-4-9(11)12/h4-5,13H,2-3,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
RARLVHUZUMNEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC2=C1CCCN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)












